Predicted Density and Steric Profile Differentiation: N4-Isopropyl vs. N4-Methyl Analog
The N4-isopropyl substituent confers a markedly lower predicted density (1.380 ± 0.06 g/cm³) compared to the N4-methyl analog (1.545 ± 0.06 g/cm³), representing a 10.7% reduction. This is accompanied by an increase in molecular weight from 169.14 to 197.19 g/mol (Δ = +28.05 g/mol) . The branched isopropyl group introduces greater steric bulk near the pyrimidine core than the linear methyl group, which influences both molecular packing and potential target-binding conformations [1].
| Evidence Dimension | Predicted density (g/cm³) and molecular weight (g/mol) |
|---|---|
| Target Compound Data | Density: 1.380 ± 0.06 g/cm³; MW: 197.19 g/mol |
| Comparator Or Baseline | N4-Methyl-5-nitropyrimidine-4,6-diamine (CAS 4094-00-2): Density: 1.545 ± 0.06 g/cm³; MW: 169.14 g/mol |
| Quantified Difference | Density reduction: 0.165 g/cm³ (−10.7%); MW increase: 28.05 g/mol (+16.6%) |
| Conditions | Predicted values from ChemicalBook database using ACD/Labs or analogous prediction software |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the lower density and higher MW of the isopropyl analog may translate to altered lipophilicity and membrane permeability profiles, making it a distinct tool compound when probing steric tolerance in target binding pockets.
- [1] Fischer, H. U.S. Patent 3,948,914. 5-Nitropyrimidine derivatives. The patent teaches that branched alkyl substituents (including isopropyl) are explicitly claimed as preferred embodiments for herbicidal activity (Column 1, lines 28–30). View Source
